

Thermal Properties of Strontium Phosphate Glasses

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Compound of Interest

Compound Name: *Strontium phosphate*

Cat. No.: *B085154*

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The thermal behavior of **strontium phosphate** glasses is influenced by their composition, particularly the concentration of strontium oxide (SrO) and other modifying oxides. Key thermal parameters include the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m).

Quantitative Data Summary

The following tables summarize the thermal properties of various **strontium phosphate** glass compositions as reported in the literature.

Table 1: Thermal Properties of SrO-Doped Phosphate-Based Glasses

Glass Composition (mol%)	T _g (°C)	T _c (°C)	T _m (°C)
(CaO)0.3(Na ₂ O)0.2(P ₂ O ₅)0.5	Not specified	600	757, 864
(CaO)0.3(Na ₂ O)0.19(P ₂ O ₅)0.5(SrO)0.01	Not specified	650	756, 866
(CaO)0.3(Na ₂ O)0.17(P ₂ O ₅)0.5(SrO)0.03	Not specified	683	750, 894
(CaO)0.3(Na ₂ O)0.15(P ₂ O ₅)0.5(SrO)0.05	Not specified	720, 750	Not specified
0.5P ₂ O ₅ –0.17Na ₂ O–0.03TiO ₂ –0.3CaO	427	602, 689	Not specified
0.5P ₂ O ₅ –0.17Na ₂ O–0.03TiO ₂ –0.2SrO–0.1CaO	437	~625	Not specified
0.5P ₂ O ₅ –0.17Na ₂ O–0.03TiO ₂ –0.1SrO–0.2CaO	432	~625	Not specified
0.5P ₂ O ₅ –0.17Na ₂ O–0.03TiO ₂ –0.3SrO	435	~625	Not specified

Data extracted from multiple sources.[\[1\]](#)[\[2\]](#)

Note: The glass transition temperature (T_g) tends to increase with increasing SrO content in some systems, which can be attributed to the strengthening of the glass network.[\[1\]](#) The crystallization temperature (T_c) also shows a general trend of increasing with higher SrO concentrations, indicating a retardation of the crystallization process.[\[1\]](#)

Experimental Protocols

This section details the methodologies for the synthesis and thermal characterization of **strontium phosphate** glasses.

Glass Synthesis

Two common methods for synthesizing **strontium phosphate** glasses are melt-quenching and the sol-gel process.

2.1.1. Melt-Quenching Technique

This conventional method involves melting raw materials at high temperatures followed by rapid cooling to form a glass.

Protocol:

- **Raw Material Preparation:** Weigh appropriate amounts of precursor materials such as ammonium dihydrogen phosphate ($\text{NH}_4\text{H}_2\text{PO}_4$) as the source of P_2O_5 , strontium carbonate (SrCO_3) for SrO , calcium carbonate (CaCO_3) for CaO , and sodium carbonate (Na_2CO_3) for Na_2O .^{[1][3]}
- **Mixing:** Thoroughly mix the powders in a mortar and pestle to ensure homogeneity.^[3]
- **Melting:** Place the mixed powders in a platinum or silica crucible and heat in a high-temperature furnace.^{[1][3]} A typical melting profile involves:
 - An initial heating step to around 300-400°C for 1 hour to drive off volatile components.^[3]
 - A subsequent ramp to a higher temperature, typically between 1000°C and 1200°C, for 1-2 hours to ensure a complete and homogeneous melt.^{[2][3]}
- **Quenching:** Pour the molten glass onto a preheated stainless steel or graphite mold and press with another plate to obtain a glass of uniform thickness.^{[1][2]}
- **Annealing:** Transfer the glass to an annealing furnace set at a temperature near the glass transition temperature (e.g., 350°C) for several hours to relieve internal stresses.^[1]
- **Cooling:** Slowly cool the glass to room temperature inside the furnace.

2.1.2. Sol-Gel Synthesis

The sol-gel method offers a low-temperature route to produce glasses with high purity and homogeneity.

Protocol:

- Precursor Solution Preparation:
 - Dissolve a phosphorus precursor, such as triethyl phosphate (TEP) or n-butyl phosphate, in an alcohol solvent (e.g., ethanol).[4]
 - In separate containers, prepare solutions of the other metal alkoxide precursors, such as calcium methoxyethoxide and sodium methoxide, in an appropriate solvent.[4]
 - For strontium incorporation, dissolve a strontium salt like strontium acetate in the reaction mixture.[4]
- Hydrolysis and Condensation:
 - Slowly add the metal alkoxide solutions to the phosphorus precursor solution under vigorous stirring.
 - Add a controlled amount of water to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
- Gelation: Pour the sol into a suitable container and allow it to age. The sol will gradually transform into a rigid, porous gel. This process can take several hours to days.[4]
- Drying: Dry the gel at a low temperature (e.g., 60-80°C) for an extended period to remove the solvent and by-products.
- Calcination: Heat the dried gel to a higher temperature (e.g., 300-500°C) to remove residual organic compounds and consolidate the glass structure.[4]

Thermal Analysis

2.2.1. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are used to determine the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m).

Protocol:

- **Sample Preparation:** Prepare a small amount of the glass sample, typically 10-20 mg, in powder form.
- **Crucible Loading:** Place the powdered sample into an alumina or platinum crucible. An empty crucible is used as a reference.
- **Instrument Setup:** Place both the sample and reference crucibles into the DTA/DSC instrument.
- **Measurement:** Heat the sample at a constant rate, typically 10-20°C/min, under a controlled atmosphere (e.g., nitrogen or air). The instrument records the temperature difference or heat flow difference between the sample and the reference as a function of temperature.
- **Data Analysis:**
 - T_g : Determined as the onset temperature of the endothermic shift in the baseline of the DTA/DSC curve.
 - T_c : Identified as the onset temperature of the exothermic peak.
 - T_m : Determined as the onset temperature of the endothermic peak corresponding to melting.

2.2.2. Dilatometry

Dilatometry is used to measure the coefficient of thermal expansion (CTE) of the glass.

Protocol:

- **Sample Preparation:** Cut a rectangular or cylindrical glass sample with parallel and flat end faces. The typical length is 10-25 mm.

- Instrument Setup: Place the sample in the dilatometer furnace. A pushrod is brought into contact with the sample.
- Measurement: Heat the sample at a controlled rate, typically 5-10°C/min. The change in the sample's length is continuously measured by a transducer connected to the pushrod.
- Data Analysis: The CTE (α) is calculated from the slope of the length change versus temperature curve ($\Delta L/L_0$ vs. ΔT), where L_0 is the initial length of the sample.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis and characterization of **strontium phosphate** glasses.

Caption: Melt-Quenching Synthesis Workflow.

Caption: Sol-Gel Synthesis Workflow.

Caption: Thermal Analysis Workflow.

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